molecular formula C8H5FN2O2 B11756494 4-Fluoro-5-azaindole-3-carboxylic acid

4-Fluoro-5-azaindole-3-carboxylic acid

Cat. No.: B11756494
M. Wt: 180.14 g/mol
InChI Key: BOQPIZWTCMIMLL-UHFFFAOYSA-N
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Description

Contextualization of Azaindoles as Privileged Heterocyclic Scaffolds in Contemporary Research

Azaindoles, also known as pyrrolopyridines, represent a class of bicyclic heterocyclic compounds that are structurally analogous to indole (B1671886). They are formed by the fusion of a pyridine (B92270) ring and a pyrrole (B145914) ring. pharmablock.com In the field of medicinal chemistry, certain molecular frameworks, termed "privileged scaffolds," demonstrate the ability to bind to a diverse range of biological targets, making them foundational structures in drug design. Azaindoles are widely recognized as privileged structures due to their capacity for biological process modulation. pharmablock.comnih.gov

Significance of the Azaindole Framework in Medicinal Chemistry and Drug Discovery Programs

The azaindole framework is of paramount importance in modern drug discovery, largely due to its role as a bioisostere for indole and purine (B94841) systems. pharmablock.comalfa-chemistry.com This bioisosteric relationship means that azaindole-containing molecules can mimic the interactions of their indole or purine counterparts with biological targets, while often possessing improved pharmaceutical properties. nih.gov For instance, the incorporation of a nitrogen atom can lead to enhanced aqueous solubility and metabolic stability compared to the parent indole structure. pharmablock.comnih.gov

This scaffold has been particularly fruitful in the development of kinase inhibitors, a major class of targeted cancer therapies. pharmablock.comnih.gov The arrangement of nitrogen atoms in the azaindole ring can facilitate crucial hydrogen bonding interactions with the hinge region of protein kinases, mimicking the binding of adenosine (B11128) triphosphate (ATP). nih.gov Prominent examples of approved drugs featuring a 7-azaindole (B17877) core include the BRAF inhibitor Vemurafenib (B611658) and the Bcl-2 inhibitor Venetoclax, both utilized in oncology. pharmablock.com Beyond kinases, azaindole derivatives have been investigated for a wide range of therapeutic applications, including antiviral, anti-inflammatory, and neuroprotective agents. nih.govnih.gov

Overview of Azaindole Isomerism, with a Particular Focus on 4-Azaindoles

Azaindoles exist as four distinct positional isomers, the classification of which depends on the location of the nitrogen atom within the six-membered pyridine ring. These isomers are designated as 4-azaindole (B1209526) (1H-pyrrolo[3,2-b]pyridine), 5-azaindole (B1197152) (1H-pyrrolo[3,2-c]pyridine), 6-azaindole (B1212597) (1H-pyrrolo[2,3-c]pyridine), and 7-azaindole (1H-pyrrolo[2,3-b]pyridine). nih.govresearchgate.net

Each isomer possesses unique physicochemical properties, such as lipophilicity (LogP), polar surface area (tPSA), and aqueous solubility, which influences its behavior in biological systems. nih.gov While all four isomers have found application in drug discovery, research has historically concentrated on 7-azaindoles, followed by 6-azaindoles. pharmablock.com

However, 4-azaindoles and 5-azaindoles are increasingly recognized for their potential. pharmablock.com For example, derivatives of 4-azaindole have been identified as selective inhibitors of the transforming growth factor-beta receptor I (TGFβRI), a target in immuno-oncology. h1.co The distinct electronic and steric properties of the 4-azaindole scaffold offer alternative interaction patterns with biological targets, providing medicinal chemists with a broader set of tools for molecular design.

CompoundStructureSystematic NameLogP (Calculated)tPSA (Ų)Aqueous Solubility (LogS)
IndoleIndole Structure1H-Indole2.1415.79-2.52
4-Azaindole4-Azaindole Structure1H-Pyrrolo[3,2-b]pyridine1.1528.71-1.29
5-Azaindole5-Azaindole Structure1H-Pyrrolo[3,2-c]pyridine0.8228.71-0.89
6-Azaindole6-Azaindole Structure1H-Pyrrolo[2,3-c]pyridine1.1528.71-1.29
7-Azaindole7-Azaindole Structure1H-Pyrrolo[2,3-b]pyridine0.8228.71-0.89
Note: Physicochemical properties are calculated estimates and may vary from experimental values. Data sourced from multiple cheminformatics platforms.nih.gov

Introduction to 4-Fluoro-5-azaindole-3-carboxylic acid as a Representative Azaindole Derivative

This compound is a specific, functionalized derivative of the 5-azaindole core. This compound is distinguished by two key modifications: a fluorine atom at the 4-position and a carboxylic acid group at the 3-position of the bicyclic ring system. Each of these functional groups imparts specific properties that are highly valuable in medicinal chemistry.

The introduction of a fluorine atom is a common strategy in drug design to modulate a molecule's metabolic stability, binding affinity, and lipophilicity. alfa-chemistry.comnih.gov The carboxylic acid moiety is a versatile chemical handle, serving as a key pharmacophoric element that can form strong hydrogen bonds and electrostatic interactions with biological targets. rug.nl It also provides a convenient point for synthetic elaboration, allowing for the construction of more complex molecules, such as amides, through well-established chemical reactions. nih.gov The combination of the 5-azaindole scaffold with these specific functional groups makes this compound a valuable building block for the synthesis of novel, biologically active compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5FN2O2

Molecular Weight

180.14 g/mol

IUPAC Name

4-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

InChI

InChI=1S/C8H5FN2O2/c9-7-6-4(8(12)13)3-11-5(6)1-2-10-7/h1-3,11H,(H,12,13)

InChI Key

BOQPIZWTCMIMLL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1NC=C2C(=O)O)F

Origin of Product

United States

Synthetic Methodologies for 4 Fluoro 5 Azaindole 3 Carboxylic Acid and Its Analogs

General Synthetic Approaches to Azaindole Core Structures

The construction of the bicyclic azaindole system, a bioisostere of indole (B1671886), presents unique challenges due to the electron-deficient nature of the pyridine (B92270) ring. researchgate.net Nevertheless, several classical indole syntheses have been adapted, and novel methods have been developed to access this important heterocyclic motif.

Hemetsberger-Knittel Synthesis and Cyclization Strategies

The Hemetsberger-Knittel synthesis is a valuable tool for the preparation of indole-2-carboxylic esters and has been successfully applied to the synthesis of various azaindole isomers. researchgate.netwikipedia.org The reaction involves the thermal decomposition of an α-azido-cinnamic ester derived from a corresponding pyridine carboxaldehyde. This method is particularly effective for producing 5-, 6-, and 7-azaindoles. researchgate.net While the traditional method involves high temperatures in solvents like xylene, modern adaptations using microwave irradiation can significantly accelerate the reaction and improve yields. synarchive.com

The general applicability of the Hemetsberger-Knittel synthesis allows for the introduction of various substituents on the pyridine ring, including halogens and ether groups, leading to a diverse range of functionalized azaindole templates. thieme-connect.com

Table 1: Examples of Azaindole Synthesis via Hemetsberger-Knittel Reaction

Starting Pyridine Carboxaldehyde Product Yield (%) Reference
Pyridine-3-carboxaldehyde derivative Ethyl 5-azaindole-2-carboxylate Good to very good thieme-connect.com
Pyridine-4-carboxaldehyde derivative Ethyl 6-azaindole-2-carboxylate Good to very good thieme-connect.com

Bartoli Indole Synthesis Adaptations for Azaindoles

The Bartoli indole synthesis offers a direct route to 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.orgquimicaorganica.org This methodology has been effectively extended to the synthesis of azaindoles, particularly 4- and 6-azaindoles, by using appropriately substituted nitropyridines. wikipedia.orgsynarchive.com The reaction proceeds through a thieme-connect.comthieme-connect.com-sigmatropic rearrangement and requires at least three equivalents of the Grignard reagent. wikipedia.org

A key factor for the success of the Bartoli synthesis is the presence of a substituent ortho to the nitro group, which facilitates the key rearrangement step. wikipedia.orgquimicaorganica.org This method is advantageous for producing indoles and azaindoles that are substituted on both the carbocyclic and pyrrole (B145914) rings. wikipedia.org

Table 2: Application of Bartoli Synthesis to Azaindoles

Starting Material Product Key Features Reference
Ortho-substituted nitropyridine 4-Azaindole (B1209526) or 6-Azaindole (B1212597) Requires ortho-substituent for good yields. wikipedia.orgsynarchive.com

Transition Metal-Catalyzed Annulation and Cross-Coupling Reactions (e.g., Palladium, Copper)

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and azaindoles are no exception. researchgate.net Palladium- and copper-catalyzed reactions are particularly prominent, enabling the construction of the azaindole core through various cross-coupling and annulation strategies. researchgate.netrsc.org

Common approaches involve the coupling of a substituted aminopyridine with an alkyne, followed by cyclization. researchgate.net The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is a frequently employed initial step. researchgate.net Subsequent intramolecular cyclization, often mediated by a base or a copper catalyst, leads to the formation of the pyrrole ring. researchgate.net

Palladium-catalyzed Heck reactions have also been utilized for azaindole synthesis. rsc.org Furthermore, palladium-catalyzed heteroannulation of internal alkynes with appropriately substituted pyridines provides a direct route to polysubstituted azaindoles. researchgate.net

Table 3: Overview of Transition Metal-Catalyzed Azaindole Syntheses

Catalytic System Reaction Type Starting Materials Product Reference
Palladium/Copper Sonogashira Coupling/Cyclization Amino-halopyridine and terminal alkyne Substituted Azaindole researchgate.net
Palladium Heck Reaction Enamine derivatives Substituted Azaindole researchgate.net

Deprotonation-Based Cyclization Processes

Deprotonation of a methyl group on a pyridine ring using a strong base, followed by reaction with a suitable electrophile and subsequent cyclization, provides another avenue for azaindole synthesis. This approach often involves the generation of a lithiated intermediate that can then undergo further transformations.

For instance, the deprotonation of a picoline derivative with a strong base like lithium diisopropylamide (LDA) generates a nucleophilic species that can react with an electrophile such as a nitrile. The resulting intermediate can then cyclize to form the azaindole ring. This strategy is particularly useful for the synthesis of 7-azaindoles.

Specific Methodologies for 4-Azaindole System Construction

The synthesis of the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) isomer often requires specific strategies that facilitate the formation of the pyrrole ring fused at the 2- and 3-positions of the pyridine core.

Strategies Involving the Building of the Pyrrole Ring from Pyridine Derivatives

A common and effective strategy for constructing the 4-azaindole scaffold begins with a suitably functionalized 3-aminopyridine (B143674) derivative. The subsequent steps involve the introduction of a two-carbon unit that will ultimately form the C2 and C3 atoms of the pyrrole ring, followed by cyclization.

One such approach involves the reaction of a 3-amino-4-halopyridine with an alkyne under palladium catalysis. The initial cross-coupling reaction is followed by an intramolecular cyclization to furnish the 4-azaindole core. The specific substitution pattern on the starting pyridine is crucial for directing the regioselectivity of the cyclization to form the desired 4-azaindole isomer.

Another strategy involves the electrophilic [4+1]-cyclization of 3-amino-4-methylpyridines. In this method, the methyl group and the amino group of the pyridine precursor provide four atoms of the newly formed pyrrole ring, while a one-carbon electrophile provides the fifth atom. This approach has been shown to be effective for the synthesis of substituted 6-azaindoles and highlights the potential for similar strategies to be adapted for 4-azaindole synthesis with appropriately substituted pyridine starting materials. rsc.org

Strategies Involving the Building of the Pyridine Ring from Pyrrole Derivatives

The synthesis of the 5-azaindole (B1197152) (pyrrolo[2,3-c]pyridine) scaffold can be achieved by constructing the pyridine ring onto a pre-existing pyrrole molecule. This approach is a cornerstone in the synthesis of various azaindole isomers. rsc.orgnih.gov One notable method involves the expansion of a pyrrole ring into a pyridine ring. This transformation can be accomplished through a catalytic process where a compound containing a pyrrole ring reacts with methanol (B129727) in the presence of an acidic refractory oxide catalyst, such as alumina-silica. google.com This process typically occurs at elevated temperatures, ranging from 200°C to 650°C. google.com While this method provides a direct route from pyrroles to pyridines, its application to complex, functionalized pyrroles required for the synthesis of specific derivatives like 4-Fluoro-5-azaindole-3-carboxylic acid necessitates careful consideration of substrate compatibility and regioselectivity.

Novel Fischer Reaction Adaptations for Functionalized 4-Azaindoles

The Fischer indole synthesis is a classic and versatile method for creating indole rings from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.org Historically, its application to the synthesis of azaindoles has been considered challenging due to the electron-deficient nature of the pyridine ring, which hinders the key nih.govnih.gov-sigmatropic rearrangement step. acs.org However, recent research has demonstrated that this reaction can be highly efficient for preparing 4-azaindoles, provided that the starting pyridylhydrazine contains an electron-donating group (EDG). nih.govacs.org

The presence of an EDG, such as a methoxy (B1213986) (OMe) or methylsulfanyl (SMe) group, on the pyridylhydrazine enhances the electron density of the ring, facilitating the cyclization process. acs.orgthieme-connect.com This adaptation has proven effective for the synthesis of various functionalized 4- and 6-azaindoles. nih.govacs.org The reaction is typically catalyzed by strong acids like sulfuric acid (H₂SO₄) or polyphosphoric acid. wikipedia.orgthieme-connect.com This strategic placement of electron-donating groups counteracts the inherent electron deficiency of the pyridine nucleus, making the aza-Fischer reaction a viable and potent tool for constructing the 4-azaindole core. thieme-connect.com

Table 1: Conditions for Fischer Synthesis of Functionalized 4- and 6-Azaindoles

Starting HydrazineCarbonyl ComponentAcid CatalystYieldReference
6-methoxypyrid-3-ylhydrazineCyclohexanoneH₂SO₄Good acs.orgthieme-connect.com
Pyridylhydrazine with EDGVarious ketones/aldehydesH₂SO₄Efficient acs.orgthieme-connect.com
5-methylsulfanyl-2-pyridinylhydrazineValeraldehydeNot specified57% acs.org

Introduction of the 3-Carboxylic Acid Functionality in Azaindoles

The carboxylic acid moiety at the C3 position of the azaindole ring is a key functional group. Its introduction can be achieved through several methods, most notably by the oxidation of a 3-formyl (aldehyde) precursor.

Oxidation Pathways from Aldehyde Precursors

A common and reliable method for installing the 3-carboxylic acid group is the oxidation of the corresponding 3-formyl-azaindole. This transformation is a standard procedure in organic chemistry, and various oxidizing agents can be employed. organic-chemistry.org Strong oxidants such as potassium permanganate (B83412) (KMnO₄) and chromic acid are effective, though milder reagents are often preferred to avoid over-oxidation or degradation of the sensitive azaindole core. reddit.com

Tollens' reagent (Ag₂O in ammonia) provides a selective method for oxidizing aldehydes to carboxylic acids without affecting other sensitive functional groups. umn.edu Another efficient system involves using pyridinium (B92312) chlorochromate (PCC) as a catalyst with periodic acid (H₅IO₆) as the terminal oxidant in a solvent like acetonitrile. organic-chemistry.org This method is advantageous as it uses only a catalytic amount of the chromium reagent. organic-chemistry.org The choice of oxidant depends on the specific substrate and the presence of other functional groups in the molecule.

Direct Carbonylation Approaches

Direct carbonylation of the C-H bond at the 3-position of the azaindole nucleus represents a more atom-economical approach to introduce the carboxylic acid functionality. While much of the research has focused on indoles, these methods are often translatable to azaindole systems. beilstein-journals.org

One innovative approach is a visible-light-induced, metal-free carbonylation of indoles using phenols as the source of the carboxyl group. acs.org In this reaction, iodine is used as a photosensitive initiator to generate a benzoyl radical from the phenol, which then leads to an acylium ion. This electrophile is subsequently attacked by the electron-rich indole (or azaindole) at the C3 position to yield the corresponding carboxylate. acs.org Notably, this reaction has been successfully demonstrated with N-methyl 7-azaindole (B17877), indicating its potential applicability to other azaindole isomers. acs.org Transition-metal-catalyzed methods, such as palladium-catalyzed C-H alkoxycarbonylation, have also been well-developed for indoles and could potentially be adapted for the direct synthesis of azaindole-3-carboxylic esters, which can then be hydrolyzed to the desired carboxylic acid. beilstein-journals.org

Strategies for Fluoro-Substitution within the Azaindole Core

The introduction of a fluorine atom at a specific position, such as C4 in the 5-azaindole core, is a critical step in the synthesis of this compound. This can be accomplished either by direct fluorination of the azaindole ring or by utilizing a building block that already contains the fluorine atom.

Integration of Fluorinated Building Blocks into Synthetic Pathways

A highly effective and regioselective strategy for synthesizing specifically fluorinated compounds is to incorporate a building block that already contains the fluorine atom in the desired position. nih.govossila.com This approach avoids the challenges often associated with direct fluorination of complex heterocyclic systems, such as lack of selectivity and harsh reaction conditions. alfa-chemistry.com

For the synthesis of 4-Fluoro-5-azaindole, a logical approach would be to start with a fluorinated pyridine derivative. For instance, a suitably substituted 3-amino-4-fluoropyridine could serve as a precursor. The pyrrole ring could then be constructed onto this fluorinated pyridine scaffold using established methods for indole and azaindole synthesis, such as the Madelung, Reissert, or Bartoli indole synthesis. acs.org This ensures that the fluorine atom is precisely located at the C4 position of the final azaindole product. The use of fluorinated building blocks is a dominant strategy in modern medicinal chemistry for creating complex fluorinated molecules. nih.gov

Table 2: Common Fluorinated Building Blocks and Their Applications

Building BlockCAS NumberPotential Application in SynthesisReference
4-Fluoroindole387-43-9Scaffold for APIs, bioimaging ossila.com
2-Amino-5-chloro-3-fluoropyridine246847-98-3Precursor for fused heterocyclic systems ossila.com
5-Bromo-3-fluoropyridine-2-carboxylic acid669066-91-5Functionalized pyridine for further elaboration ossila.com
4-Fluoro-1,2-phenylenediamine367-31-7Precursor for fluorinated benzimidazoles ossila.com

Electrophilic Fluorination Reactions

Electrophilic fluorination has emerged as a important method for the direct introduction of fluorine atoms into organic molecules, particularly electron-rich heterocyclic systems like azaindoles. mpg.de This approach is favored for its ability to form carbon-fluorine bonds under relatively mild conditions, which is crucial for complex molecules. Fluorination can significantly alter a molecule's properties, including its metabolic stability and lipophilicity, making it a valuable tool in medicinal chemistry. mpg.de

The synthesis of fluorinated azaindoles often employs powerful electrophilic fluorinating agents. Among the most common are N-F reagents, such as Selectfluor® (F-TEDA-BF4), which are known for their effectiveness and comparative safety over hazardous sources like gaseous fluorine (F₂). mpg.denih.gov The reaction mechanism typically involves the nucleophilic attack of the electron-rich azaindole ring onto the electrophilic fluorine atom of the N-F reagent. The regioselectivity of this reaction is governed by the electronic properties of the azaindole nucleus, with the fluorination occurring at the most electron-rich position. For a 5-azaindole system, the C4 position is a potential site for electrophilic attack.

While the direct electrophilic fluorination of 5-azaindole-3-carboxylic acid itself is not extensively detailed, the fluorination of related azaindole intermediates is a well-established strategy. For instance, an appropriately protected 5-azaindole precursor can be subjected to an electrophilic fluorinating agent to install the fluorine at the C4 position before subsequent modification to introduce the 3-carboxylic acid group. Research into radical fluorinations has also gained momentum, utilizing N-F reagents to transfer fluorine atoms to carbon-centered radicals. mpg.de

Below is a table summarizing common electrophilic fluorinating agents and typical reaction conditions used for heterocyclic compounds.

Reagent NameChemical NameTypical SolventTypical Temperature
Selectfluor® 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Acetonitrile, DMFRoom Temperature
N-Fluorobenzenesulfonimide (NFSI) N-FluorobenzenesulfonimideDichloromethane, Acetonitrile0 °C to Room Temp.
Nosyl fluoride 4-Nitrobenzenesulfonyl fluorideAcetonitrile, THFRoom Temperature

This table represents typical conditions and may vary based on the specific substrate and desired outcome.

Process Development and Scale-up Considerations in Azaindole Synthesis

Transitioning the synthesis of an azaindole derivative from a laboratory bench scale to large-scale industrial production presents a unique set of challenges that must be systematically addressed. drugdiscoverytrends.comacsgcipr.org Process development focuses on creating a synthetic route that is not only efficient and high-yielding but also safe, cost-effective, robust, and environmentally sustainable for manufacturing in multi-kilogram quantities. acs.orgacs.org

A primary consideration in scaling up azaindole synthesis is the selection of a route that avoids problematic reagents and procedures. For example, methods requiring cryogenic conditions (-60 °C) or those that raise significant safety concerns, such as nitrations with fuming nitric acid, are generally unsuitable for large-scale production. acs.org The ideal process minimizes the number of steps and avoids time-consuming and costly purification techniques like column chromatography. acs.orgresearchgate.net Instead, scalable purification methods such as crystallization are highly preferred, as they allow for the direct isolation of high-purity products from the reaction mixture. acs.org

The economic viability of the synthesis is another critical factor. This involves using inexpensive starting materials and optimizing reaction conditions to maximize yield and throughput. acs.org For azaindole synthesis, which often relies on transition-metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki), the cost of the catalyst and the need to remove residual metal from the final product are significant concerns. nih.govrsc.org Consequently, developing metal-free alternatives or highly efficient catalytic systems is a key goal in process development. acs.org

Furthermore, ensuring the process is robust and reproducible is paramount. A reaction that works well on a small scale may behave differently in a large reactor due to changes in mixing, heat transfer, and reaction kinetics. drugdiscoverytrends.comacsgcipr.org This can lead to the formation of new impurities or a different impurity profile, requiring re-optimization of the process. drugdiscoverytrends.com Therefore, a thorough understanding of the reaction mechanism and kinetics is essential for successful and safe scale-up.

The table below outlines key challenges in the process development of azaindole synthesis and the strategies employed to mitigate them.

ChallengeMitigation StrategyRationale
Safety Avoid hazardous reagents (e.g., fuming acids); perform thermal hazard assessment. drugdiscoverytrends.comacs.orgEnsures operational safety and prevents runaway reactions on a large scale.
Purification Develop chromatography-free isolation methods, such as crystallization. acs.orgresearchgate.netacs.orgReduces cost, solvent waste, and production time associated with chromatographic purification.
Cost Utilize inexpensive starting materials; optimize catalyst loading; develop metal-free routes. acs.orgacs.orgEnhances the economic feasibility of the manufacturing process.
Scalability Select reactions that are less sensitive to changes in mixing and temperature; consider flow chemistry. drugdiscoverytrends.comacsgcipr.orgEnsures consistent yield and purity when transitioning from lab to plant scale.
Impurity Control Identify and control the formation of process-related impurities. drugdiscoverytrends.comMeets stringent regulatory requirements for active pharmaceutical ingredients.
Environmental Impact Minimize solvent usage; select greener reagents and solvents. researchgate.netReduces the environmental footprint of the chemical synthesis.

Chemical Reactivity and Derivatization Strategies of 4 Fluoro 5 Azaindole 3 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the C-3 position of the 4-fluoro-5-azaindole core is a primary site for derivatization, allowing for the introduction of various functional groups through well-established synthetic protocols.

Amide Formation via Coupling Reagents

The conversion of the carboxylic acid to an amide is one of the most fundamental and frequently employed reactions in the synthesis of pharmaceuticals and bioactive molecules. researchgate.net This transformation is typically achieved by activating the carboxylic acid with a coupling reagent, which facilitates the subsequent reaction with a primary or secondary amine. researchgate.netluxembourg-bio.com The general mechanism involves the formation of a highly activated ester intermediate that readily reacts with the amine nucleophile. luxembourg-bio.commychemblog.com

A variety of coupling reagents are available, each with specific characteristics regarding reactivity, cost, and efficiency in minimizing side reactions like epimerization. luxembourg-bio.com Reagents based on 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), such as HATU, are known to provide faster and more efficient couplings with reduced racemization compared to their HOBt-based counterparts. luxembourg-bio.com The choice of reagent, base, and solvent is critical for optimizing reaction yields and purity. Common bases used include N,N-diisopropylethylamine (DIPEA) and triethylamine (B128534) (TEA) in aprotic solvents like N,N-dimethylformamide (DMF). fishersci.co.uknih.gov

Table 1: Common Coupling Reagents for Amide Bond Formation This table is interactive. You can sort and filter the data.

Reagent Full Name Class Key Features
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) Uronium/Aminium Salt Highly efficient, based on HOAt, reduces epimerization. luxembourg-bio.commychemblog.com
HBTU N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate Uronium/Aminium Salt Based on HOBt, widely used in peptide synthesis. luxembourg-bio.comresearchgate.net
TBTU N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium tetrafluoroborate Uronium/Aminium Salt Similar to HBTU, with a different counter-anion. luxembourg-bio.com
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) Carbodiimide Water-soluble byproducts, often used with HOBt or HOAt. nih.govresearchgate.net
DCC N,N'-Dicyclohexylcarbodiimide Carbodiimide Forms insoluble dicyclohexylurea (DCU) byproduct. luxembourg-bio.com

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Effective for sterically hindered couplings. |

Esterification and Other Carboxylic Acid Transformations

Beyond amide formation, the carboxylic acid moiety can undergo several other important transformations. Esterification is a common modification, typically achieved through methods like the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under strong acid catalysis. researchgate.net Alternatively, reaction with alkyl halides under basic conditions or using coupling reagents like DCC with an alcohol in the presence of an acyl-transfer catalyst such as 4-(dimethylamino)pyridine (DMAP) can yield esters. nih.gov

Other potential derivatizations include:

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, (4-fluoro-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes.

Conversion to Acyl Halides: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can convert the carboxylic acid into a more reactive acyl chloride. fishersci.co.uk This intermediate is a versatile precursor for the synthesis of esters, amides, and other acyl derivatives. fishersci.co.uk

Acyl Azide (B81097) Formation: The use of peptide coupling agents like EDC in the presence of sodium azide allows for the conversion of the carboxylic acid into an acyl azide. researchgate.net These intermediates can then be used in Curtius rearrangements to form isocyanates, which are precursors to ureas and carbamates. researchgate.net

Functionalization at the Azaindole Nucleus

The bicyclic azaindole core offers multiple sites for functionalization through various modern synthetic methodologies, enabling the modulation of the molecule's electronic and steric properties.

C-H Activation and Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, C-H amidation)

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on aromatic systems like the azaindole nucleus. researchgate.net These reactions typically require a halogenated azaindole precursor, although direct C-H activation methods are emerging as a more atom-economical alternative. nih.gov

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron reagent and an organic halide is one of the most versatile methods for creating C-C bonds. nih.govmdpi.com A halogenated derivative of 4-fluoro-5-azaindole could be coupled with various aryl or vinyl boronic acids or esters to introduce diverse substituents onto the azaindole ring, for instance at the C-2, C-6, or C-7 positions. acs.orgmdpi.com

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. nih.govwikipedia.org This reaction is instrumental in synthesizing alkynylated azaindole derivatives, which can serve as key intermediates for further transformations. nih.govmdpi.comresearchgate.net

C-H Amidation: Direct C-H amidation represents a cutting-edge strategy for forming C-N bonds without pre-functionalization of the heterocycle. nih.gov Research on 7-azaindoles has demonstrated that cobalt(III) and rhodium(III) catalysts can mediate the direct amidation of C-H bonds using dioxazolones as the nitrogen source. acs.orgacs.orgmdpi.com This approach could potentially be applied to the 4-fluoro-5-azaindole scaffold for direct introduction of amide functionalities at various positions.

Table 2: Key Cross-Coupling Reactions for Azaindole Functionalization This table is interactive. You can sort and filter the data.

Reaction Coupling Partners Catalyst System Bond Formed
Suzuki-Miyaura Organoboron Reagent + Organic Halide Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃/SPhos) + Base C(sp²)–C(sp²)
Sonogashira Terminal Alkyne + Organic Halide Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) + Copper(I) Co-catalyst + Base C(sp)–C(sp²)

| C-H Amidation | Azaindole C-H Bond + Dioxazolone | Cobalt(III) or Rhodium(III) Catalyst | C(sp²)–N |

N-Acylation and N-Arylation of the Indole (B1671886) Nitrogen

The nitrogen atom of the pyrrole (B145914) ring (N-1) is a key site for derivatization, which can be used to install protecting groups or introduce functionalities that modulate the compound's properties.

N-Acylation: This reaction involves the attachment of an acyl group to the indole nitrogen. It is commonly performed using acid anhydrides or acyl chlorides in the presence of a base. orientjchem.org This modification can serve to protect the nitrogen during subsequent reactions on other parts of the molecule.

N-Arylation: The introduction of an aryl group at the N-1 position is typically achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This involves coupling the azaindole with an aryl halide in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. One-pot procedures involving N-arylation followed by other couplings like the Sonogashira reaction have been developed for azaindole synthesis. nih.govmdpi.com

Regioselective Functionalization at Various Positions (e.g., C-2, C-5, C-6, C-7)

Achieving regioselectivity in the functionalization of the azaindole nucleus is a significant synthetic challenge. The inherent electronic properties of the ring system, along with the influence of existing substituents and directing groups, determine the site of reaction.

C-2 Position: In indole systems, the C-2 position of the pyrrole ring is often susceptible to electrophilic attack or can be functionalized via directed metalation strategies. A "directed metalation group dance" has been reported for 7-azaindole (B17877), where a carbamoyl (B1232498) group is used to first direct lithiation to C-6, and after migration to N-1, it directs a second lithiation to the C-2 position. nih.gov

C-5, C-6, and C-7 Positions: Functionalization of the pyridine (B92270) ring is influenced by the electron-withdrawing nature of the pyridine nitrogen. Direct C-H arylation has been successfully demonstrated on the six-membered ring of various azaindoles, often facilitated by converting the pyridine nitrogen to an N-oxide. nih.govmdpi.com This strategy modifies the electronic properties of the ring, enabling palladium-catalyzed C-H activation at specific sites. For example, C-6 arylation of 7-azaindole N-oxide and C-7 arylation of 6-azaindole (B1212597) N-oxide have been achieved with high regioselectivity. nih.gov Similar strategies could be envisioned for the regioselective functionalization of the C-6 and C-7 positions of the 4-fluoro-5-azaindole core.

Derivatization Approaches for Structure-Activity Relationship (SAR) Studies

The primary point of derivatization for 4-fluoro-5-azaindole-3-carboxylic acid is the carboxylic acid moiety itself. This functional group is readily converted into a diverse array of amides through well-established amide bond formation reactions. The selection of various amines for coupling allows for the introduction of a wide range of substituents, which can explore different regions of the kinase binding pocket. This approach is fundamental to understanding the spatial and electronic requirements for optimal target engagement.

Another key position for derivatization is the N-1 position of the azaindole ring. Alkylation or arylation at this position can influence the molecule's orientation within the binding site and its physicochemical properties, such as solubility and metabolic stability. Furthermore, modifications can be explored at other positions on the azaindole ring, although this often requires more complex multi-step synthetic sequences.

The overarching goal of these derivatization strategies is to build a comprehensive SAR profile. By systematically altering specific parts of the molecule and assessing the impact on biological activity, medicinal chemists can identify the key structural features responsible for potency and selectivity. This iterative process of design, synthesis, and biological evaluation is crucial for the optimization of lead compounds into clinical candidates. The azaindole framework, in particular, has proven to be a privileged scaffold in the development of kinase inhibitors. nih.gov

Amide Bond Formation as a Key Derivatization Strategy

The most prevalent derivatization strategy for azaindole-3-carboxylic acids in SAR studies involves the formation of amides. The carboxylic acid is typically activated using a variety of coupling reagents to facilitate the reaction with a primary or secondary amine. This approach allows for the systematic introduction of diverse chemical functionalities.

Commonly employed amide coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. More modern and efficient coupling reagents such as hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are also frequently utilized, particularly for more challenging couplings.

The choice of the amine component is critical for exploring the SAR. A library of amines with varying steric bulk, electronic properties, and hydrogen bonding potential is typically employed. This can range from simple alkyl and aryl amines to more complex heterocyclic and chiral amines. The resulting amide derivatives are then evaluated for their biological activity, providing valuable insights into the specific interactions that govern molecular recognition at the target protein.

For instance, in the development of inhibitors for kinases such as Cdc7, derivatization of a related 5-fluoro-7-azaindole scaffold at the C-3 position has been a key strategy. nih.gov While specific SAR data for this compound is not extensively available in the public domain, the principles of derivatization can be illustrated by examining related azaindole structures. The following table presents a hypothetical SAR study based on the derivatization of a generic azaindole-3-carboxamide scaffold to demonstrate the process.

Table 1: Illustrative Structure-Activity Relationship of Azaindole-3-Carboxamide Derivatives

Compound R Group (Amine Substituent) Target Kinase IC50 (nM) Key Observations
1a -CH3500Simple methyl amide shows moderate activity.
1b -Phenyl150Introduction of an aromatic ring improves potency.
1c -4-Fluorophenyl50Electron-withdrawing fluorine enhances activity, potentially through favorable interactions in the binding pocket.
1d -3,4-Dichlorophenyl25Di-substitution with electron-withdrawing groups further increases potency.
1e -Cyclohexyl800Bulky aliphatic substituent is less tolerated than an aromatic ring, suggesting a specific pocket for the R group.
1f -(Pyridin-4-yl)methyl75Heterocyclic substituent is well-tolerated and may offer opportunities for additional hydrogen bonding.
1g -(Piperidin-1-yl)ethyl300Introduction of a basic nitrogen may impact solubility and cell permeability, with a moderate effect on potency.

This table is illustrative and based on general principles of SAR for kinase inhibitors. The IC50 values are hypothetical.

The data in the illustrative table demonstrates how systematic changes to the amide substituent can significantly impact biological activity. The progression from a simple alkyl group to substituted aryl rings reveals a clear trend towards increased potency, suggesting a hydrophobic binding pocket that can accommodate aromatic systems. The positive effect of electron-withdrawing substituents on the phenyl ring (compounds 1c and 1d) indicates that electronic factors also play a crucial role in the binding interaction. Conversely, the decreased activity with a bulky aliphatic group (compound 1e) suggests steric constraints within the binding site.

Spectroscopic and Crystallographic Characterization of 4 Fluoro 5 Azaindole 3 Carboxylic Acid and Its Analogs

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for 4-Fluoro-5-azaindole-3-carboxylic acid is not widely published, analysis of closely related analogs such as fluorinated indole-carboxylic acids and chloro-azaindoles provides a robust model for its expected solid-state structure. nih.govresearchgate.netnih.gov

Based on analogs, this compound is expected to crystallize in a common space group, such as the monoclinic P2₁/c system. nih.govmdpi.com For instance, the analog 5-fluoro-1H-indole-3-carboxylic acid crystallizes in the monoclinic system. nih.gov Another similar compound, 5-chloro-7-azaindole-3-carbaldehyde, also crystallizes in the monoclinic P2₁/c space group. mdpi.com The core azaindole ring system is anticipated to be nearly planar. The carboxylic acid group at the 3-position may exhibit a slight twist relative to the plane of the bicyclic ring system. In 5-fluoro-1H-indole-3-carboxylic acid, this dihedral angle is reported to be 7.39 (10)°. nih.gov

Table 1: Expected Crystallographic Data for this compound based on Analogs

ParameterExpected ValueAnalog Source
Crystal SystemMonoclinic nih.govnih.govmdpi.com
Space GroupP2₁/c or similar mdpi.com
Molecules per unit cell (Z)4 nih.govnih.govmdpi.com
PlanarityAzaindole ring largely planar nih.gov
Substituent OrientationCarboxyl group slightly twisted from the indole (B1671886) plane nih.gov

The solid-state architecture of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. Carboxylic acids commonly form centrosymmetric dimers in the solid state, where two molecules are linked by a pair of strong O—H⋯O hydrogen bonds between their carboxyl groups, creating an R²₂(8) ring motif. nih.govnih.gov

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule. The spectra are characterized by vibrational modes corresponding to the stretching and bending of specific bonds.

The vibrational spectrum of this compound would be distinguished by vibrations characteristic of its carboxylic acid and azaindole moieties.

O–H Stretch: The O–H stretching vibration of the carboxylic acid group is one of the most recognizable features in an IR spectrum. Due to strong hydrogen bonding in the dimeric structure, this band is expected to be very broad and intense, typically appearing in the 3100-2500 cm⁻¹ region. libretexts.org

C=O Stretch: The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to a very strong band in the IR spectrum. For a hydrogen-bonded dimer, this band is typically observed between 1710 and 1680 cm⁻¹. libretexts.org Conjugation with the azaindole ring system can influence the exact frequency. mdpi.com In the Raman spectrum, the C=O stretch is also observable, though its intensity can be variable. oatext.com

N–H Stretch: The N–H stretching vibration of the indole ring is expected to appear as a band around 3100 cm⁻¹. Its position and width are influenced by its participation in N—H⋯N hydrogen bonding. mdpi.com

C–F Stretch: The C–F stretching vibration typically appears in the 1200-1000 cm⁻¹ region of the IR spectrum.

Table 2: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

VibrationExpected Frequency Range (cm⁻¹)Expected Intensity (IR)
O–H stretch (dimer)3100 - 2500Strong, Very Broad
N–H stretch~3100Medium
C=O stretch (dimer)1710 - 1680Very Strong
C=C, C=N stretches1650 - 1450Medium to Strong
C–O stretch / O-H bend1440 - 1200Medium
C–F stretch1200 - 1000Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR would each provide unique and complementary information.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the azaindole ring. The protons on the pyridine (B92270) part of the ring system will likely appear at lower field (higher ppm) than those on the pyrrole (B145914) part due to the electron-withdrawing effect of the pyridine nitrogen. The N-H proton of the pyrrole ring and the O-H proton of the carboxylic acid will appear as broad singlets that are exchangeable with D₂O. nih.gov

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate at a low field, typically around 160-180 ppm. nih.gov The carbon atom directly bonded to the fluorine (C4) will appear as a doublet due to one-bond ¹³C-¹⁹F coupling, and other nearby carbons will show smaller couplings.

The ¹⁹F NMR spectrum is particularly informative due to the wide chemical shift range and high sensitivity of the ¹⁹F nucleus. nih.gov For a fluorine atom on an aromatic ring, the chemical shift is highly sensitive to the electronic environment. By analogy with 4-fluoroindole, the ¹⁹F signal for this compound is expected to appear in the range of -120 to -130 ppm. researchgate.net

Table 3: Predicted NMR Chemical Shifts (δ, ppm) and Couplings (Hz) for this compound

NucleusPredicted Chemical Shift (ppm)Expected Multiplicity & Coupling
¹H NMR
COOH12.0 - 13.0broad s
NH11.0 - 12.0broad s
Aromatic CH7.0 - 8.5d, dd
¹³C NMR
C=O160 - 180s
C-F (C4)150 - 165d, ¹JCF ≈ 240-260 Hz
Aromatic C100 - 150s, d, dd (with C-F couplings)
¹⁹F NMR
CF -120 to -130m (coupling to adjacent protons)

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the exact molecular mass of a compound and to gain structural insights from its fragmentation patterns under ionization. For this compound (C₉H₅FN₂O₂), the calculated exact molecular weight is approximately 196.03 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, thereby verifying the elemental formula.

When subjected to ionization techniques like Electron Impact (EI), the molecule forms a molecular ion (M⁺˙) which can then undergo fragmentation into smaller, charged ions. The fragmentation pattern is often predictable and serves as a fingerprint for the molecule's structure. For indole-3-carboxylic acids, characteristic fragmentation pathways have been well-documented. cdnsciencepub.comscirp.org

A primary and highly characteristic fragmentation step for carboxylic acids is the loss of the entire carboxyl group (-COOH), which corresponds to a loss of 45 mass units, resulting in an [M-45]⁺ ion. libretexts.org Another common fragmentation is the loss of a hydroxyl radical (·OH), leading to an [M-17]⁺ peak, or the loss of a water molecule (H₂O), giving an [M-18]⁺ peak, particularly if the molecular ion undergoes rearrangement. cdnsciencepub.comyoutube.com Subsequent fragmentations can involve the breakdown of the azaindole ring itself, such as the loss of HCN (27 u), which is a characteristic fragmentation of indole-like structures. scirp.org The presence of the fluorine atom would also be evident in the mass of the fragments containing it. Analyzing these fragmentation pathways provides robust confirmation of the compound's structure, complementing the data obtained from NMR spectroscopy. organic-chemistry.orglew.ro

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

Ion Predicted m/z Identity Fragmentation Pathway
[M]⁺˙ 196 Molecular Ion Ionization of parent molecule
[M-OH]⁺ 179 Loss of hydroxyl radical from COOH
[M-H₂O]⁺˙ 178 Loss of water molecule
[M-COOH]⁺ 151 Loss of the carboxylic acid group

Note: m/z values are based on the most common isotopes.

Computational Chemistry and Theoretical Investigations of 4 Fluoro 5 Azaindole 3 Carboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to study the structural, spectroscopic, and electronic properties of organic molecules. The B3LYP hybrid functional, combined with basis sets like 6-311++G(d,p), is frequently employed for such analyses as it provides reliable results for a wide range of molecular systems.

Geometry optimization is a fundamental computational step that seeks the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For 4-Fluoro-5-azaindole-3-carboxylic acid, DFT calculations would predict key bond lengths, bond angles, and dihedral angles. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum on the potential energy surface.

The electronic structure analysis reveals the distribution of electron density across the molecule. The fluorine atom, being highly electronegative, is expected to create a polarized C-F bond and influence the charge distribution on the azaindole ring system. This, in turn, affects the molecule's reactivity and intermolecular interactions.

Table 1: Representative Predicted Geometrical Parameters for an Azaindole Carboxylic Acid Scaffold (Note: Data is illustrative and based on typical values for related structures.)

ParameterBond/AnglePredicted Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å) C=O1.21 Å
C-O1.35 Å
C-C (carboxyl)1.48 Å
N-H (pyrrole)1.01 Å
C-F1.36 Å
**Bond Angles (°) **O=C-O122°
C-C-N (ring)108°
Dihedral Angles (°) Ring-Carboxyl Twist~5-15°

DFT calculations are highly effective in predicting vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra. Calculated vibrational frequencies, after being scaled by an appropriate factor to correct for anharmonicity and basis set limitations, typically show excellent agreement with experimental spectra. This allows for the precise assignment of spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. For this compound, characteristic vibrations would include the O-H stretch of the carboxylic acid, the C=O stretch, N-H stretching of the pyrrole (B145914) ring, and C-F stretching modes.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical predictions are invaluable for interpreting complex experimental NMR spectra and confirming the chemical structure of synthesized compounds.

Table 2: Illustrative Vibrational Frequency Assignments for an Indole-Carboxylic Acid Analog (Based on data for Indole-3-carboxylic acid)

Vibrational ModeCalculated Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)Assignment
O-H Stretch34503435Carboxylic Acid O-H
N-H Stretch33803375Pyrrole N-H
C=O Stretch16851680Carboxylic Acid C=O
C-N Stretch13501348Ring C-N
C-O Stretch12401235Carboxylic Acid C-O

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. DFT calculations can accurately predict these energy levels and the resulting gap, providing insight into the potential for charge transfer within the molecule. For nitrogen-based drug-like molecules, the HOMO-LUMO gap often falls within the range of 3.5-4.5 eV.

Table 3: Representative Frontier Molecular Orbital Energies (Note: Values are illustrative for a heterocyclic aromatic acid.)

ParameterEnergy (eV)
HOMO Energy -6.5 eV
LUMO Energy -2.0 eV
HOMO-LUMO Gap (ΔE) 4.5 eV

Molecular Modeling and Docking Studies (focused on ligand-target interactions)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. Azaindole derivatives are known to be potent inhibitors of various enzymes, including kinases and Poly (ADP-ribose) polymerases (PARP), making them attractive scaffolds for anticancer drug design.

For this compound, docking studies would involve placing the molecule into the active site of a relevant biological target. The software then calculates a "docking score," which estimates the binding affinity, and reveals the specific intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, that stabilize the ligand-protein complex. The azaindole's N-H group, the pyridine-like nitrogen, and the carboxylic acid moiety are all potent hydrogen bond donors and acceptors, likely playing a key role in target binding.

Table 4: Example of Molecular Docking Results for an Azaindole Analog with a Kinase Target

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
Azaindole AnalogCSF-1R-8.5CYS 666Hydrogen Bond (N-H)
Azaindole AnalogCSF-1R-8.5ASP 798Hydrogen Bond (C=O)
Azaindole AnalogCSF-1R-8.5PHE 797π-π Stacking

Conformational Analysis and Potential Energy Surfaces

Molecules with rotatable bonds can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is often accomplished by mapping the potential energy surface (PES) through systematic rotation of specific dihedral angles.

For this compound, a key degree of freedom is the rotation of the carboxylic acid group relative to the plane of the azaindole ring. DFT calculations can be performed at fixed increments of this dihedral angle to trace the energy profile of the rotation. The resulting PES would reveal the lowest-energy (most stable) conformer and the energy of the transition states separating different conformers. This information is vital for understanding the molecule's flexibility and how its shape might adapt upon binding to a receptor.

Mechanistic Studies of Synthetic Reactions via Computational Methods

Computational chemistry can also be used to investigate the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies, which are related to reaction rates, and helps to elucidate the most plausible reaction pathway.

The synthesis of substituted azaindoles can be complex. A plausible synthetic route to this compound could involve multi-component reactions or a sequence of functionalization steps on a pre-formed azaindole core. DFT methods could be applied to study key steps, such as electrophilic substitution or cyclization, to understand the regioselectivity and feasibility of the proposed synthetic route. These theoretical studies can provide valuable insights for optimizing reaction conditions and improving yields in a laboratory setting.

Advanced Research Applications in Chemical Biology and Medicinal Chemistry

Azaindoles as Bioisosteres for Indole (B1671886) and Purine (B94841) Systems in Ligand Design

Azaindoles, also known as pyrrolopyridines, are widely recognized as effective bioisosteres for both indole and purine systems. nih.govpharmablock.comnih.gov Bioisosteric replacement is a key strategy in drug design where a part of a molecule is substituted with a chemically similar group to enhance desired properties while maintaining biological activity. The four positional isomers of azaindole (4-, 5-, 6-, and 7-azaindole) differ from indole and purine by the substitution of a sp²-hybridized CH group with a sp² nitrogen atom. nih.gov

This seemingly minor structural change significantly impacts the molecule's physicochemical characteristics. The introduction of the nitrogen atom can modulate properties such as lipophilicity (LogP), polar surface area (tPSA), aqueous solubility (LogS), and the acid dissociation constant (pKa). nih.govnih.gov Furthermore, the pyridine (B92270) nitrogen can act as an additional hydrogen bond acceptor, which may lead to stronger binding affinity with a biological target, resulting in higher potency and efficacy. pharmablock.comnih.gov The ability to fine-tune these properties by selecting a specific azaindole isomer allows medicinal chemists to optimize drug candidates for improved target engagement and better pharmacokinetic profiles. nih.govnih.gov

Kinase Inhibitor Design and Structure-Activity Relationship (SAR) Studies

The azaindole framework has proven to be a particularly fruitful scaffold in the discovery of protein kinase inhibitors. nih.govpharmablock.com Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in many diseases, especially cancer. nih.gov Azaindole derivatives are excellent candidates for kinase inhibition because their structure mimics the adenine (B156593) fragment of adenosine (B11128) triphosphate (ATP), the natural substrate for kinases. pharmablock.comnih.gov The nitrogen atoms within the azaindole ring system can form crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding site, a key interaction for potent inhibition. nih.govnih.govnih.gov

Structure-activity relationship (SAR) studies of azaindole derivatives have provided deep insights into the structural requirements for potent and selective kinase inhibition. nih.gov By systematically modifying the substituents on the azaindole core, researchers can explore how these changes affect binding affinity and selectivity against different kinases. This iterative process has led to the development of several successful drugs and clinical candidates, including vemurafenib (B611658) and pexidartinib. nih.govresearchgate.net

The versatility of the azaindole scaffold has been demonstrated by its successful application in developing inhibitors for a wide range of specific protein kinases. nih.govnih.gov

BRAF: Vemurafenib, a potent inhibitor of the BRAF V600E mutant kinase, is a 7-azaindole-based drug approved for the treatment of metastatic melanoma. pharmablock.com

Cdc7: Cell division cycle 7 (Cdc7) kinase is involved in the initiation of DNA replication and is a target for cancer therapy. nih.gov Orally active inhibitors based on the 7-azaindole (B17877) and 5-azaindole (B1197152) scaffolds have been designed to target this kinase. nih.govnih.gov

FLT3: Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are common in acute myeloid leukemia (AML). nih.govnih.gov The development of potent FLT3 inhibitors is a key therapeutic strategy, and the azaindole framework is utilized in this area.

DYRK1A: Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is another kinase target for which azaindole-based inhibitors have been developed. nih.gov

c-Met: The c-Met kinase is a target in cancer therapy, and crystallographic studies have shown 4-azaindole (B1209526) derivatives binding effectively to its active site. researchgate.net

Table 1: Examples of Azaindole-Based Kinase Inhibitors and Their Targets
Target KinaseExample Compound/ScaffoldTherapeutic AreaReference
BRAF (V600E)Vemurafenib (7-azaindole)Melanoma pharmablock.com
Cdc75-azaindole & 7-azaindole derivativesCancer nih.gov
c-Met4-azaindole derivativeCancer researchgate.net
FLT3Type I inhibitorsAcute Myeloid Leukemia (AML) nih.gov
DYRK1AAzaindole derivativesCancer, Neurological Disorders nih.gov

X-ray crystallography has been an indispensable tool for understanding how azaindole-based inhibitors interact with their target kinases at an atomic level. nih.gov Analysis of co-crystal structures of protein-ligand complexes provides crucial insights into the specific binding modes, guiding the rational design of more potent and selective inhibitors. nih.govresearchgate.net

A common binding pattern observed is the formation of one or two hydrogen bonds between the nitrogen atoms of the azaindole ring and the backbone amide groups of the kinase hinge region. nih.govresearchgate.net For instance, X-ray structures have revealed the binding mode of a 4-azaindole derivative to c-Met kinase and a 5-azaindole derivative to TTK kinase. researchgate.net This structural information confirms the role of the azaindole as an effective hinge-binder and allows for the precise, structure-guided placement of substituents to engage other regions of the ATP pocket, thereby improving affinity and selectivity. nih.gov

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening libraries of small, low-molecular-weight molecules ("fragments"). frontiersin.orgbiosolveit.de The azaindole scaffold is well-suited for FBDD due to its compact size and inherent ability to form high-quality interactions with protein targets. nih.govpharmablock.com

In an FBDD campaign, fragments that bind weakly but efficiently to the target are identified and then optimized into more potent leads through strategies like fragment growing or linking. frontiersin.orgbiosolveit.de This approach has been successfully used to generate novel kinase inhibitors. nih.gov Notably, two marketed drugs containing a 7-azaindole core, the BRAF inhibitor vemurafenib and the Bcl-2 inhibitor venetoclax, were discovered using FBDD strategies, highlighting the power of combining this discovery method with the privileged azaindole scaffold. pharmablock.com

Development of Antiviral Agents Based on the Azaindole Framework

Beyond kinase inhibition, the azaindole framework is increasingly being explored for the development of novel antiviral agents, particularly against RNA viruses. nih.govresearchgate.net The unique electronic properties of the azaindole ring and its ability to participate in various intermolecular interactions make it a versatile starting point for designing molecules that can disrupt viral life cycles. nih.gov Researchers have synthesized and screened libraries of azaindole derivatives, leading to the discovery of compounds with promising activity against a range of viruses, including respiratory syncytial virus (RSV), SARS-CoV-2, and Venezuelan Equine Encephalitis Virus (VEEV). researchgate.net

Table 2: Azaindole-Based Scaffolds in Antiviral Research
Virus TargetScaffold/DerivativePotential MechanismReference
Influenza A, HIV, RSV, Dengue, Ebola, HCVAzaindole (AI) analogsInhibition of viral proteins nih.gov
RSV, SARS-CoV-2, VEEV3-alkynyl-5-aryl-7-aza-indolesBroad-spectrum antiviral activity researchgate.net
Influenza A Virus1,2,4-triazolo[4,3-a]pyrimidin-5-ol derivativeInhibition of viral replication acs.org
Coxsackie B4 virusIndolylthiosemicarbazidesInhibition of viral replication nih.gov

The antiviral activity of azaindole-based compounds stems from their ability to interfere with essential viral processes by targeting viral proteins. nih.gov All stages of a viral life cycle, from entry into the host cell to replication and release of new viral particles, present potential targets for therapeutic intervention. nih.gov Azaindole derivatives can be designed to inhibit key viral enzymes, such as polymerases or proteases, or to block the protein-protein interactions necessary for viral assembly. nih.govacs.org For example, research into HIV has explored azaindole derivatives as inhibitors of viral attachment and integrase enzymes. researchgate.net Similarly, studies on influenza have focused on disrupting the function of the viral RNA-dependent RNA polymerase. acs.org The structural insights gained from these studies provide a strong foundation for the rational design of new, broad-spectrum antiviral agents built upon the versatile azaindole framework. nih.govresearchgate.net

Inhibition of Other Enzymes and Receptors

The versatile scaffold of azaindole carboxylic acid has been explored for its inhibitory activity against a range of enzymes and receptors beyond its primary targets. The strategic placement of the nitrogen atom within the bicyclic ring system, combined with substitutions such as fluorine, allows for fine-tuning of the molecule's electronic and steric properties to achieve desired interactions with various biological targets.

Acrosin Inhibitors

Publicly available research data does not currently provide specific examples of 4-Fluoro-5-azaindole-3-carboxylic acid or its close analogs being investigated as acrosin inhibitors.

Renin Inhibitors

The azaindole scaffold has been successfully utilized in the development of potent renin inhibitors, which are crucial for controlling hypertension. Research has focused on derivatives such as 4- and 6-azaindole-3-carboxamides, which are closely related to the carboxylic acid core. Structure-based drug design, guided by X-ray crystallography, led to the discovery of derivatives with remarkable potency, with the best compounds exhibiting IC50 values in the low nanomolar range (e.g., 1.3 nM). nih.gov

Quantitative structure-activity relationship (QSAR) studies on these 4- and 6-azaindole-3-carboxamide series have provided insights into the structural requirements for potent renin inhibition. These models indicate that the presence of specific substituents, including fluorine, chlorine, methyl, and methoxy (B1213986) groups, can enhance the binding affinity to renin. researchgate.net The models suggest that electrostatic, steric, and hydrophobic interactions are key determinants of inhibitory activity. researchgate.net The azaindole core itself is a critical pharmacophore, with the nitrogen atom capable of forming key hydrogen bond interactions within the enzyme's active site, mimicking the binding of the natural substrate. nih.gov

Table 1: Research Findings on Azaindole-Based Renin Inhibitors

Scaffold Derivative Class Key Findings Potency (IC50) Reference(s)
4-Azaindole 3-Carboxamide Structure-based design yielded highly potent inhibitors. Down to 1.3 nM nih.gov
6-Azaindole (B1212597) 3-Carboxamide QSAR models show that fluoro-substitution is favorable for activity. Not specified researchgate.net

Rho Kinase Inhibitors

The azaindole framework is a recognized "privileged structure" in medicinal chemistry for developing kinase inhibitors, including those for Rho-associated coiled-coil containing protein kinase (ROCK). nih.govpharmablock.com While specific studies on the 4-fluoro-5-azaindole isomer are limited, extensive research on 7-azaindole derivatives has demonstrated potent and selective ROCK inhibition. nih.govresearchgate.netresearchgate.net

The 7-azaindole scaffold serves as an excellent "hinge-binding" motif. chemicalbook.com The pyridine nitrogen atom acts as a hydrogen bond acceptor, while the pyrrole (B145914) N-H group acts as a hydrogen bond donor, allowing the molecule to form two critical hydrogen bonds with the kinase hinge region, mimicking the binding of ATP. chemicalbook.commdpi.com Structure-activity relationship (SAR) studies have shown that introducing suitable substituents at the 3-position of the 7-azaindole ring can significantly increase inhibitory activity and improve the pharmacokinetic profile. nih.govresearchgate.net Optimization of this scaffold has led to orally available ROCK inhibitors that can produce a sustained reduction in blood pressure in preclinical models. nih.govresearchgate.net This body of research underscores the potential of the broader azaindole class, including the 5-azaindole isomer, as a foundational scaffold for designing novel ROCK inhibitors. researchgate.netresearchgate.net

Design Principles for Modulating Pharmacokinetic-Related Properties through Structural Modification

Influence of Nitrogen Atom Position and Fluoro-Substitution on Molecular Properties (e.g., pKa, lipophilicity, solubility)

The physicochemical properties of a drug candidate are critical to its absorption, distribution, metabolism, and excretion (ADME) profile. In the azaindole scaffold, both the position of the ring nitrogen and the presence of a fluorine substituent are powerful tools for modulating these properties. nih.gov

Influence of Nitrogen Atom Position: The introduction of a nitrogen atom into the indole ring system to form an azaindole has profound effects on its molecular properties. The nitrogen atom can act as a hydrogen bond acceptor, which can influence solubility and interactions with biological targets. pharmablock.com The position of this nitrogen atom (e.g., 4-, 5-, 6-, or 7-azaindole) alters the electron distribution across the bicyclic system, which in turn modulates the compound's pKa, dipole moment, and susceptibility to metabolism. nih.gov For instance, strategic placement of nitrogen can disrupt aromaticity in a way that improves aqueous solubility compared to the parent indole, a strategy often employed to enhance the developability of highly aromatic compounds. nih.gov

Influence of Fluoro-Substitution: Fluorine substitution is a widely used strategy in medicinal chemistry to fine-tune molecular properties. nih.gov The high electronegativity of the fluorine atom can significantly alter the local electronic environment. nih.gov

Acidity (pKa): The strong electron-withdrawing inductive effect of fluorine increases the acidity (lowers the pKa) of nearby acidic protons, such as the one on the carboxylic acid group at the 3-position and the N-H of the pyrrole ring. nih.gov This modulation of pKa can affect a compound's ionization state at physiological pH, which has direct consequences for its solubility, permeability, and target binding.

Table 2: General Effects of N-Atom and Fluoro-Substitution on Molecular Properties

Modification Property Affected General Effect Rationale Reference(s)
Indole → Azaindole Solubility Generally increases N-atom acts as H-bond acceptor, disrupts planarity nih.govnih.gov
pKa Modulated N-atom alters electron density of the ring system nih.gov
Target Binding Can be enhanced N-atom can form additional H-bonds with target pharmablock.comchemicalbook.com
C-H → C-F Lipophilicity (logP) Generally increases C-F bond is more lipophilic than C-H nih.gov
Acidity (pKa) Increases (pKa lowers) Strong inductive electron-withdrawing effect nih.gov

Coordination Chemistry and Metal Complexes of Azaindole Carboxylic Acids

Azaindole carboxylic acids are versatile ligands in coordination chemistry due to the presence of multiple potential donor sites: the pyridine nitrogen, the pyrrole nitrogen, and the two oxygen atoms of the carboxylate group. This allows them to bind to metal ions in various coordination modes, including monodentate, bidentate (forming a chelate ring), or bridging between multiple metal centers. nih.govacs.org

The deprotonated carboxylate group is an excellent binding site for a wide range of metal ions. nih.gov The binding strength and resulting coordination geometry depend on the specific metal ion. For instance, divalent metal ions like Ca²⁺ and Cd²⁺ often favor tetrahedral coordination, while ions like Fe²⁺, Ni²⁺, and Co²⁺ may adopt planar four-fold coordination geometries. nih.govresearchgate.net

The nitrogen atoms of the azaindole ring can also participate in coordination. The pyridine nitrogen (N5 in this case) is a common coordination site for transition metals. nih.gov The pyrrole nitrogen (N1), especially after deprotonation, can also coordinate directly to a metal center, a mode that has been observed in homoleptic complexes of 7-azaindolide with 3d transition metals. acs.org The ability of this compound to act as a multidentate ligand allows for the formation of stable mononuclear complexes or extended supramolecular structures like coordination polymers. researchgate.net The specific coordination mode adopted will depend on the metal ion, the reaction conditions, and the presence of other competing ligands.

Ligand Behavior in Metal Complex Formation

There is no available research specifically documenting the behavior of this compound as a ligand in the formation of metal complexes. The coordination chemistry of related azaindole and indole carboxylic acid derivatives has been explored, but direct studies on the chelating properties, coordination modes, and the synthesis of metal complexes involving this particular compound have not been reported. The unique electronic and steric effects imparted by the fluorine atom at the 4-position and the nitrogen atom at the 5-position of the azaindole core would likely influence its coordination behavior, but this remains an uninvestigated area of research.

Studies on Catalytic Applications of Azaindole Metal Complexes

Consistent with the absence of information on its metal complexes, there are no studies available on the catalytic applications of metal complexes derived from this compound. The catalytic potential of metal complexes is highly dependent on the nature of the ligand and the central metal ion. While metal complexes of other heterocyclic ligands have demonstrated catalytic activity in various organic transformations, the catalytic properties of complexes containing this compound have not been explored or reported in the scientific literature.

Q & A

Q. What are the common synthetic routes for 4-fluoro-5-azaindole-3-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves fluorination at the 4-position of a pre-functionalized 5-azaindole scaffold. Key steps include:

  • Nucleophilic aromatic substitution : Fluorine introduction via halogen exchange using KF or CsF under anhydrous conditions (e.g., DMF, 120–150°C) .
  • Cross-coupling reactions : Palladium-catalyzed coupling to install carboxyl groups at the 3-position, as seen in analogous pyridinecarboxylic acid syntheses .
  • Protection/deprotection strategies : Use of tert-butyl esters to preserve carboxylic acid functionality during fluorination.
    Yield optimization requires precise temperature control and anhydrous conditions to minimize side reactions like decarboxylation. Purity is verified via HPLC (≥95%) .

Q. Which analytical techniques are critical for characterizing this compound?

  • X-ray crystallography : Resolves structural ambiguities (e.g., fluorine position, hydrogen bonding) with mean C–C bond accuracy of 0.003 Å .
  • NMR spectroscopy : 19F^{19}\text{F} NMR confirms fluorination (δ ~ -110 ppm for aromatic F), while 1H^{1}\text{H} NMR identifies indole NH protons (δ 10–12 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (theoretical ~195.15 g/mol) and fragmentation patterns.
  • HPLC : Monitors purity and stability under storage conditions (e.g., 2–8°C, inert atmosphere) .

Q. How does the fluorine substituent influence the compound’s reactivity in medicinal chemistry applications?

The 4-fluoro group enhances:

  • Metabolic stability : By blocking cytochrome P450 oxidation at the 4-position.
  • Binding affinity : Fluorine’s electronegativity modulates π-π stacking and hydrogen bonding in enzyme active sites (e.g., kinase inhibitors) .
  • Solubility : The carboxylic acid at C3 improves aqueous solubility, critical for in vitro assays .

Advanced Research Questions

Q. How can researchers address instability of this compound during long-term storage?

  • Lyophilization : Freeze-drying in ammonium acetate buffer (pH 6–7) preserves integrity.
  • Inert packaging : Store under argon in amber glass vials at -20°C to prevent photodegradation and hydrolysis .
  • Stability assays : Monitor via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC to detect degradation products like 5-azaindole-3-carboxylic acid (defunctionalized analog) .

Q. How to resolve contradictions in spectral data for fluorinated azaindole derivatives?

  • Dynamic proton exchange : NH protons in DMSO-d6 may broaden peaks; use low-temperature NMR (-40°C) to sharpen signals .
  • Tautomeric equilibria : DFT calculations (B3LYP/6-31G*) predict dominant tautomers, aligning with experimental 13C^{13}\text{C} NMR shifts .
  • Crystallographic validation : Single-crystal X-ray structures (e.g., CCDC deposition) resolve ambiguities in substituent positioning .

Q. What strategies improve reaction yields in multi-step syntheses of this compound?

  • Microwave-assisted synthesis : Reduces reaction time for fluorination steps from 24h to 2h, minimizing thermal degradation .
  • Flow chemistry : Enhances reproducibility in Pd-catalyzed carboxylation by maintaining precise pressure/temperature gradients .
  • By-product analysis : LC-MS identifies common impurities (e.g., dehalogenated intermediates), guiding column chromatography optimization (silica gel, EtOAc/hexane gradient) .

Q. How can computational modeling guide the design of this compound derivatives?

  • Docking studies (AutoDock Vina) : Predict binding modes to targets like EGFR or JAK2, prioritizing derivatives with lower ΔG values (<-9 kcal/mol) .
  • QSAR models : Correlate Hammett σ values of substituents with IC50 data to optimize electronic effects .
  • MD simulations (GROMACS) : Assess solvation dynamics and conformational stability in physiological buffers .

Q. What bioassay methodologies are suitable for evaluating its kinase inhibition potential?

  • FRET-based assays : Measure IC50 against recombinant kinases (e.g., PIM1) using fluorescent ATP analogs .
  • Cellular assays : Use HEK293T cells transfected with luciferase-tagged kinase constructs to quantify inhibition in vivo .
  • SPR (Biacore) : Determine binding kinetics (ka/kd) with immobilized kinase domains, ensuring low nonspecific binding (<5% response in reference channels) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.